molecular formula C11H19NO B2939016 (6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one CAS No. 1564071-42-6

(6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one

Cat. No.: B2939016
CAS No.: 1564071-42-6
M. Wt: 181.279
InChI Key: BJXYWHLVQIBJQN-CMDGGOBGSA-N
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Description

(6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one is an organic compound with a complex structure It features a cyclohexanone core with a dimethylaminomethylidene substituent at the 6-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one typically involves the following steps:

    Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.

    Introduction of the Dimethylaminomethylidene Group: This step involves the reaction of the cyclohexanone with dimethylamine and formaldehyde under basic conditions to form the dimethylaminomethylidene substituent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminomethylidene group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexanone core, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminomethylidene group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The dimethylaminomethylidene group could play a role in binding interactions, while the cyclohexanone core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog without the dimethylaminomethylidene group.

    2,2-Dimethylcyclohexanone: Lacks the dimethylaminomethylidene group but has the same core structure.

    (6E)-6-(aminomethylidene)-2,2-dimethylcyclohexan-1-one: Similar structure but with an aminomethylidene group instead of a dimethylaminomethylidene group.

Uniqueness

(6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one is unique due to the presence of the dimethylaminomethylidene group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(6E)-6-(dimethylaminomethylidene)-2,2-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-11(2)7-5-6-9(10(11)13)8-12(3)4/h8H,5-7H2,1-4H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXYWHLVQIBJQN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=CN(C)C)C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC/C(=C\N(C)C)/C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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